1H-Imidazole-1-ethanol, 5-hydroxy-2-methyl-

Description

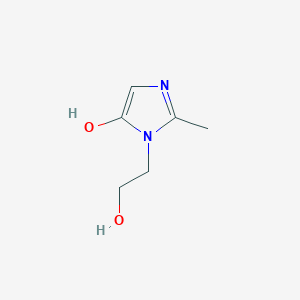

1H-Imidazole-1-ethanol, 5-hydroxy-2-methyl- is a substituted imidazole derivative characterized by an ethanol group at the 1-position, a hydroxy group at the 5-position, and a methyl group at the 2-position. This structure confers unique physicochemical properties, such as enhanced hydrogen-bonding capacity due to the hydroxy group and moderate lipophilicity from the methyl substituent.

Properties

IUPAC Name |

3-(2-hydroxyethyl)-2-methylimidazol-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-5-7-4-6(10)8(5)2-3-9/h4,9-10H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMYWADUAZIVFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00768774 | |

| Record name | 1-(2-Hydroxyethyl)-2-methyl-1H-imidazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00768774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138169-63-8 | |

| Record name | 1-(2-Hydroxyethyl)-2-methyl-1H-imidazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00768774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-1-ethanol, 5-hydroxy-2-methyl- typically involves the cyclization of amido-nitriles. One novel protocol reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles .

Industrial Production Methods: Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of protective groups, hydrolysis, and heterocyclization with simultaneous decarboxylation .

Chemical Reactions Analysis

Reaction Mechanisms

The mechanisms of reactions involving 1H-Imidazole-1-ethanol, 5-hydroxy-2-methyl- typically include:

-

Nucleophilic Substitution : The hydroxyl group can act as a nucleophile, participating in substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

-

Electrophilic Aromatic Substitution : The imidazole ring can undergo electrophilic substitution reactions, where electrophiles attack the aromatic system. This is particularly relevant when considering modifications to enhance biological activity.

Data Tables on Reaction Yields

The following table summarizes some key reactions involving 1H-Imidazole-1-ethanol, 5-hydroxy-2-methyl-, including conditions and yields:

| Reaction Type | Reagent Used | Conditions | Yield (%) |

|---|---|---|---|

| Reaction with Aromatic Aldehydes | TDAE | -20°C for 1 hour, then rt | 24–78% |

| Esterification with Acyl Chloride | Acetic Anhydride | Room temperature | Variable |

| Nucleophilic Substitution | Alkyl Halides | Base-catalyzed | High |

Biological Activities

Research indicates that derivatives of imidazole compounds exhibit significant biological activities. For example:

-

Antimicrobial Properties : Some studies have shown that imidazole derivatives possess antibacterial and antifungal properties, making them candidates for drug development .

-

Antitumor Activity : Certain imidazole derivatives have been evaluated for their antitumor potential, demonstrating efficacy in inhibiting cancer cell growth .

Scientific Research Applications

Pharmaceutical Applications

1H-Imidazole-1-ethanol, 5-hydroxy-2-methyl- is primarily investigated for its potential therapeutic properties:

- Antimicrobial Activity : Studies suggest that compounds with imidazole structures exhibit antimicrobial properties, making them suitable for developing antibiotics.

- Enzyme Inhibition : Interaction studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, providing insights into its pharmacological profile.

Case Study: Antimicrobial Efficacy

A study conducted on various imidazole derivatives demonstrated that 1H-Imidazole-1-ethanol, 5-hydroxy-2-methyl- showed significant inhibitory effects against gram-positive bacteria. This positions it as a potential candidate for antibiotic development.

Biochemical Research

The compound's ability to bind to biological targets makes it valuable for biochemical research:

- Receptor Binding Studies : Investigations into its binding affinity with receptors can elucidate its mechanism of action and therapeutic potential.

Agrochemical Applications

Due to its structural properties, 1H-Imidazole-1-ethanol, 5-hydroxy-2-methyl- is also explored in agrochemical formulations:

- Fungicides : Similar compounds have been used in developing fungicides due to their ability to disrupt fungal metabolic pathways.

Industrial Applications

In industrial chemistry, this compound serves as a precursor for synthesizing more complex organic molecules and materials:

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a building block for synthesizing heterocycles and other organic compounds. |

| Material Science | Potential applications in developing new materials due to its unique chemical properties. |

Mechanism of Action

The mechanism by which 1H-Imidazole-1-ethanol, 5-hydroxy-2-methyl- exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. The compound’s hydroxyl and methyl groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Substituent Effects: Hydroxy vs. Nitro Groups

- 5-Hydroxy vs. 5-Nitro Derivatives: The substitution of a hydroxy group at the 5-position distinguishes this compound from nitro-substituted analogs like 1H-Imidazole-1-ethanol, 2-methyl-5-nitro- (Metronidazole), which has a nitro group at position 5 . The hydroxy group enhances hydrogen bonding and aqueous solubility, whereas nitro groups increase electron-withdrawing effects and are associated with antimicrobial activity . For example, Metronidazole exhibits a logP of −0.15 to −0.46 , while the hydroxy analog is expected to be more hydrophilic.

Methyl Group at Position 2 :

The 2-methyl substituent provides steric hindrance and modulates lipophilicity. This feature is shared with compounds like 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole , where methyl groups influence reactivity in nucleophilic substitutions .

Ethanol-Linked Derivatives

- 1-(2-Hydroxyethyl)imidazoles: Compounds such as 2-(Hydroxymethyl)-1-methyl-1H-imidazole hydrochloride (CAS 718642-27-4) feature hydroxymethyl groups but lack the 5-hydroxy substitution . The ethanol moiety in the target compound may improve metabolic stability compared to shorter-chain alcohols.

Long-Chain Alkyl Derivatives :

Derivatives like 2-(Heptadeca-8,11,14-trienyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium acetate incorporate hydrophobic alkyl chains, reducing solubility but enhancing membrane affinity . In contrast, the target compound’s compact structure balances polarity and lipophilicity.

Physicochemical and Spectral Data Comparison

Biological Activity

1H-Imidazole-1-ethanol, 5-hydroxy-2-methyl is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial properties, interaction with biological targets, and implications for therapeutic applications.

The molecular formula for 1H-Imidazole-1-ethanol, 5-hydroxy-2-methyl is with a molecular weight of approximately 142.16 g/mol. Its structure includes an imidazole ring, which is known for its role in biological systems, particularly in enzyme catalysis and receptor binding.

Antimicrobial Properties

Research has indicated that 1H-Imidazole-1-ethanol, 5-hydroxy-2-methyl exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

The compound's mechanism of action primarily involves its ability to interact with specific enzymes and receptors in microbial cells. It has been observed to inhibit key metabolic pathways, leading to cell death. The binding affinity of this compound to biological targets has been quantitatively analyzed, revealing significant interactions that could be exploited in drug design .

Case Studies

Several case studies have explored the biological effects of 1H-Imidazole-1-ethanol, 5-hydroxy-2-methyl:

- Study on Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. This suggests a promising therapeutic index for further development.

- Toxicological Assessment : Toxicological evaluations indicated that while the compound shows efficacy against pathogens, it also exhibits cytotoxic effects at higher concentrations on mammalian cell lines. This necessitates further investigation into its safety profile .

- Pharmacokinetic Studies : Research into the pharmacokinetics of this compound has shown that it is well absorbed when administered orally, with peak plasma concentrations achieved within two hours post-administration. This rapid absorption could enhance its effectiveness as a therapeutic agent .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the established synthetic routes for 1H-Imidazole-1-ethanol, 5-hydroxy-2-methyl-, and how do reaction parameters influence yield?

The compound is typically synthesized via condensation reactions involving imidazole derivatives and hydroxyethylating agents. A critical step involves refluxing 1H-imidazole-4-carboxaldehyde with a hydroxyethyl precursor in methanol, catalyzed by glacial acetic acid. Key parameters affecting yield include:

- Reaction time : Prolonged reflux (e.g., 2 hours) ensures complete conversion .

- Catalyst : Acetic acid enhances imine formation and stabilizes intermediates .

- Purification : Cold methanol washes and diethyl ether recrystallization improve purity .

Basic: Which spectroscopic techniques are essential for structural confirmation, and what spectral markers should researchers prioritize?

- NMR Spectroscopy :

- ¹H NMR : Peaks between δ 6.35–8.32 ppm correspond to aromatic protons (imidazole and phenyl groups). Hydroxyethyl protons appear as broad signals near δ 4.5–5.5 ppm .

- ¹³C NMR : Carbonyl carbons (if present) resonate at δ 160–180 ppm, while imidazole carbons appear at δ 120–140 ppm.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 174.20 for C₁₀H₁₀N₂O) confirm molecular weight .

Advanced: How can researchers resolve discrepancies in NMR data during characterization?

Discrepancies often arise from solvent effects, impurities, or tautomerism. Mitigation strategies include:

- Deuterated Solvents : Use DMSO-d₆ to minimize solvent interference and enhance signal resolution .

- 2D NMR : HSQC and HMBC experiments clarify proton-carbon correlations, especially for overlapping signals .

- Dynamic NMR : Monitor temperature-dependent shifts to identify tautomeric equilibria in imidazole derivatives .

Advanced: What computational approaches predict the compound’s reactivity in nucleophilic substitutions or enzyme interactions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for nucleophilic attacks .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities with biological targets (e.g., EGFR kinase) .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for synthesis .

Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions like oxidation of the hydroxyethyl group .

- Catalyst Screening : Replace acetic acid with milder catalysts (e.g., Amberlyst-15) to suppress esterification by-products .

- Stoichiometry : Use a 1:1.2 molar ratio of imidazole to hydroxyethylating agent to drive the reaction to completion .

Basic: What purification methods are effective for isolating 1H-Imidazole-1-ethanol, 5-hydroxy-2-methyl-?

- Recrystallization : Use methanol/water mixtures to remove polar impurities .

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent separates non-polar by-products .

- Purity Assessment : HPLC with a C18 column (UV detection at 254 nm) confirms >95% purity .

Advanced: What crystallographic strategies are recommended for resolving the compound’s crystal structure?

- Single-Crystal X-ray Diffraction : Use SHELX software for structure solution and refinement. Key steps include:

Advanced: How can hygroscopicity of the compound impact experimental reproducibility, and how is it managed?

- Storage : Use desiccators with silica gel or argon-filled vials to prevent moisture absorption .

- Karl Fischer Titration : Quantify water content before critical reactions (e.g., coupling with acid chlorides) .

- Lyophilization : Freeze-drying aqueous solutions ensures anhydrous product for sensitive assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.